molecular formula C10H17ClO B2801558 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane CAS No. 2287331-99-9

1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane

Cat. No.: B2801558
CAS No.: 2287331-99-9
M. Wt: 188.7
InChI Key: CWQBTUGXJUVXOS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[111]pentane is an organic compound that belongs to the bicyclo[111]pentane family This class of compounds is characterized by a unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.

    Introduction of the chloromethyl group: This step often involves the chlorination of a methyl group attached to the bicyclo[1.1.1]pentane core using reagents like thionyl chloride or phosphorus trichloride.

    Attachment of the methoxypropyl group: This can be done through a nucleophilic substitution reaction where a suitable methoxypropyl halide reacts with the bicyclo[1.1.1]pentane derivative.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.

Scientific Research Applications

1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[11

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the chloromethyl and methoxypropyl groups, which can interact with various molecular targets and pathways. For example, in a biological context, it might interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the methoxypropyl group, making it less versatile in certain reactions.

    3-(3-Methoxypropyl)bicyclo[1.1.1]pentane: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is unique due to the combination of the chloromethyl and methoxypropyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO/c1-12-4-2-3-9-5-10(6-9,7-9)8-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQBTUGXJUVXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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